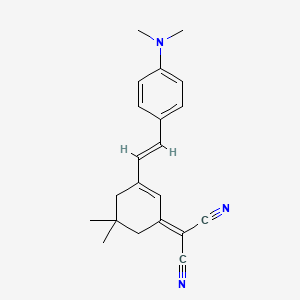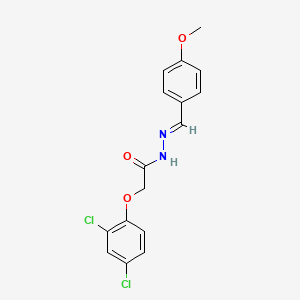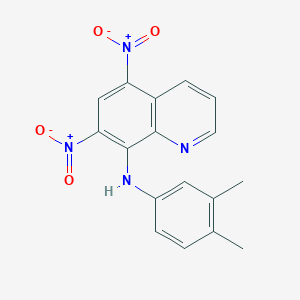![molecular formula C17H14Cl5N3OS B11709037 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-tricloro-1-{[(2,4-diclorofenil)carbamotioil]amino}etil)-2-metilbenzamida es un compuesto orgánico complejo con aplicaciones significativas en diversos campos. Este compuesto se caracteriza por su estructura única, que incluye múltiples átomos de cloro y un grupo benzamida, lo que lo convierte en un objeto de interés en la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,2,2-tricloro-1-{[(2,4-diclorofenil)carbamotioil]amino}etil)-2-metilbenzamida generalmente implica varios pasos. Un método común incluye la reacción de cloruro de 2-metilbenzoílo con 2,2,2-tricloroetilamina en presencia de una base para formar un intermedio. Este intermedio luego se hace reaccionar con isotiocianato de 2,4-diclorofenilo para producir el producto final. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes como diclorometano o tolueno .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para asegurar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,2,2-tricloro-1-{[(2,4-diclorofenil)carbamotioil]amino}etil)-2-metilbenzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden involucrar reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y condiciones comunes
Las reacciones generalmente requieren reactivos y condiciones específicos:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
N-(2,2,2-tricloro-1-{[(2,4-diclorofenil)carbamotioil]amino}etil)-2-metilbenzamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se explora su potencial terapéutico en el tratamiento de ciertas enfermedades debido a sus propiedades químicas únicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-tricloro-1-{[(2,4-diclorofenil)carbamotioil]amino}etil)-2-metilbenzamida involucra su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Las vías involucradas pueden incluir transducción de señales y procesos metabólicos, dependiendo del contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,2,2-tricloro-1-(4-morfolinil)etil)-2-metilbenzamida
- N-(2,2,2-tricloro-1-(4-toluidino)etil)-2-metilbenzamida
- N-(2,2,2-tricloro-1-(2-metoxianilino)etil)-2-metilbenzamida
Singularidad
Lo que diferencia a N-(2,2,2-tricloro-1-{[(2,4-diclorofenil)carbamotioil]amino}etil)-2-metilbenzamida es su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica únicas. Esto lo hace particularmente valioso en investigación y aplicaciones industriales .
Propiedades
Fórmula molecular |
C17H14Cl5N3OS |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl5N3OS/c1-9-4-2-3-5-11(9)14(26)24-15(17(20,21)22)25-16(27)23-13-7-6-10(18)8-12(13)19/h2-8,15H,1H3,(H,24,26)(H2,23,25,27) |
Clave InChI |
ZBRCWGFTQYJPAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)

![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)



![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
